molecular formula C30H37N7O2 B3326236 奈祖西替尼 CAS No. 2412496-23-0

奈祖西替尼

货号 B3326236
CAS 编号: 2412496-23-0
分子量: 527.7 g/mol
InChI 键: VQIIUJSNIKEMCK-MHZLTWQESA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Nezulcitinib is an inhaled lung-selective pan-Janus kinase (JAK) inhibitor . It showed favourable safety and potential efficacy signals in part 1 of a phase 2 trial in patients with severe COVID-19 .


Molecular Structure Analysis

The chemical structure for Nezulcitinib was obtained from the WHO’s special release of proposed INNs for COVID-related therapeutics . The structure is a match to example 1 as claimed in Theravance’s 2020 patent WO2020051105A1 .

科学研究应用

奈祖西替尼在 COVID-19 治疗中的应用

奈祖西替尼,也称为 TD-0903,是一种肺选择性泛 Janus 激酶 (JAK) 抑制剂,专为吸入给药而设计。它已被开发用于治疗与 COVID-19 相关的急性肺损伤。Pfeifer 等人(2021 年)进行的一项研究评估了奈祖西替尼在健康参与者中的安全性、耐受性和药代动力学。研究表明,奈祖西替尼耐受性良好,具有剂量比例的药代动力学,支持每日一次给药 (Pfeifer 等人,2021 年)

Singh 等人(2021 年)对重症 COVID-19 患者进行的另一项 2 期研究表明,奈祖西替尼耐受性普遍良好,有改善氧合和临床状态的趋势。这表明其在克服重症 COVID-19 病例中的皮质类固醇抵抗性肺部炎症方面的潜力 (Singh 等人,2021 年)

JAK 抑制剂在 COVID-19 中的应用

奈祖西替尼作为一种 JAK 抑制剂,属于一类针对其在 COVID-19 中的疗效进行研究的药物。Zhang 等人(2022 年)进行的一项持续的系统评价和荟萃分析调查了 JAK 抑制剂(包括巴瑞替尼、芦可替尼、托法替尼和奈祖西替尼)对 COVID-19 患者的疗效和安全性。该研究发现,JAK 抑制剂显着降低了 COVID-19 的死亡率,而没有增加不良事件的风险 (Zhang 等人,2022 年)

作用机制

JAK inhibition is a viable mechanism of action for treatment of severe COVID-19, as evidenced by the clinical benefit of oral JAK inhibitors in hospitalised patients . Nezulcitinib is a lung-selective JAK inhibitor, offering broad immunomodulation .

安全和危害

Nezulcitinib was generally well tolerated with a favourable safety profile in hospitalised patients with severe COVID-19 . There was no statistically significant difference between Nezulcitinib and placebo in terms of primary or secondary outcomes .

未来方向

Although the prespecified primary, secondary and exploratory efficacy endpoints were not met, Nezulcitinib was generally well tolerated and had a favourable safety profile . Further studies are required to determine if treatment with Nezulcitinib confers clinical benefit in specific inflammatory biomarker-defined populations of patients with COVID-19 .

属性

IUPAC Name

[3-(dimethylamino)azetidin-1-yl]-[(6S)-2-[6-(2-ethyl-4-hydroxyphenyl)-1H-indazol-3-yl]-5-propan-2-yl-3,4,6,7-tetrahydroimidazo[4,5-c]pyridin-6-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H37N7O2/c1-6-18-11-21(38)8-10-22(18)19-7-9-23-24(12-19)33-34-28(23)29-31-25-13-27(37(17(2)3)16-26(25)32-29)30(39)36-14-20(15-36)35(4)5/h7-12,17,20,27,38H,6,13-16H2,1-5H3,(H,31,32)(H,33,34)/t27-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQIIUJSNIKEMCK-MHZLTWQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=CC(=C1)O)C2=CC3=C(C=C2)C(=NN3)C4=NC5=C(N4)CN(C(C5)C(=O)N6CC(C6)N(C)C)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=C(C=CC(=C1)O)C2=CC3=C(C=C2)C(=NN3)C4=NC5=C(N4)CN([C@@H](C5)C(=O)N6CC(C6)N(C)C)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H37N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

527.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Nezulcitinib

CAS RN

2412496-23-0
Record name Nezulcitinib [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2412496230
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NEZULCITINIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CXA4I8AH6A
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Nezulcitinib
Reactant of Route 2
Reactant of Route 2
Nezulcitinib
Reactant of Route 3
Reactant of Route 3
Nezulcitinib
Reactant of Route 4
Nezulcitinib
Reactant of Route 5
Nezulcitinib
Reactant of Route 6
Reactant of Route 6
Nezulcitinib

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。